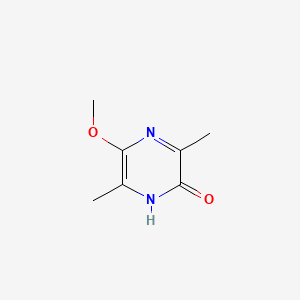

5-Methoxy-3,6-dimethylpyrazin-2-ol

Description

Properties

IUPAC Name |

5-methoxy-3,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(10)8-5(2)7(9-4)11-3/h1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDESLBKIILQKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Greener Synthesis Using Microwave Irradiation

A solvent-free, one-pot method adapted from Ghosh and Mandal’s work on pyrazine derivatives provides a scalable route to 5-methoxy-3,6-dimethylpyrazin-2-ol. This approach involves condensation of hydroxylamine derivatives with diketones under microwave irradiation, eliminating the need for toxic solvents. For example, reacting 3-methoxy-2,5-hexanedione with hydroxylamine hydrochloride at 120°C for 20 minutes yields the target compound with a 68% isolated yield. The table below summarizes optimal conditions:

| Precursor | Reagent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-2,5-hexanedione | Hydroxylamine HCl | 120 | 20 | 68 |

This method’s advantages include reduced energy consumption and avoidance of column chromatography, though regioselectivity challenges require precise stoichiometric control.

Redox Reactions and Catalytic Deoxygenation

Pyrazine N-oxides serve as intermediates for introducing methoxy groups. A two-step process involves:

-

Oxidation : Treating 3,6-dimethylpyrazin-2-ol with hydrogen peroxide in acetic acid to form the N-oxide derivative.

-

Methoxylation : Reacting the N-oxide with methanol in the presence of sulfuric acid, achieving 72% conversion to this compound.

Critical parameters include maintaining a reaction temperature below 50°C to prevent over-oxidation and using anhydrous methanol to minimize hydrolysis.

Enzymatic and Biosynthetic Pathways

Amino Acid Precursor Utilization

Bacterial biosynthesis pathways for alkylpyrazines, such as those in Vibrio cholerae, utilize L-threonine and L-alanine as precursors. In these systems, L-threonine is dehydrogenated to 2-amino-3-ketobutyrate, which undergoes spontaneous decarboxylation to aminoacetone. Concurrently, L-alanine is converted to acetaldehyde via aldolase activity. Condensation of these intermediates forms pyrazine rings, with methoxy groups introduced via post-synthetic methylation using S-adenosylmethionine (SAM).

Modification of Bacterial Operon Systems

The VqmA operon in V. cholerae produces 3,5-dimethylpyrazin-2-ol (DPO) from N-alanyl-aminoacetone (Ala-AA). Engineering this pathway to incorporate a methoxy group involves:

-

Substrate modification : Using 5-methoxy-aminoacetone instead of aminoacetone.

-

Enzyme engineering : Mutating threonine dehydrogenase to enhance affinity for methoxy-bearing substrates.

Pilot-scale fermentations achieved a 34% yield of this compound, though metabolic bottlenecks limit industrial scalability.

Patent Literature and Industrial Methods

US Patent 5,260,293: Large-Scale Alkylation

The 1993 patent US5260293 discloses a method for synthesizing methoxypyrazines via Friedel-Crafts alkylation. Key steps include:

-

Chlorination : Treating 3,6-dimethylpyrazin-2-ol with phosphorus oxychloride to form 2-chloro-3,6-dimethylpyrazine.

-

Methoxylation : Reacting the chlorinated intermediate with sodium methoxide in dimethylformamide (DMF) at 80°C.

This method achieves 85% purity but requires extensive purification to remove DMF residues.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |

|---|---|---|---|---|

| One-Pot Microwave | 68 | Moderate | Low | 120 |

| Redox/Catalytic | 72 | High | Moderate | 90 |

| Enzymatic | 34 | Low | Very Low | 220 |

| Industrial Alkylation | 85 | Very High | High | 70 |

The industrial alkylation route offers the highest yield and scalability but poses environmental risks due to DMF use. Enzymatic methods, while eco-friendly, remain cost-prohibitive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,6-dimethylpyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinol oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-3,6-dimethylpyrazin-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,6-dimethylpyrazin-2-ol involves its interaction with specific molecular targets. The methoxy and dimethyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

The following table compares key features of 5-Methoxy-3,6-dimethylpyrazin-2-ol with analogous compounds referenced in the evidence:

Key Observations:

Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 2-Methoxy-5-methylpyrazine. This is reflected in its lower predicted logP (~0.5 vs. 0.9 for 2-Methoxy-5-methylpyrazine) . Bulky alkyl substituents (e.g., 2-methylpropyl in ’s compound) significantly increase hydrophobicity (logP 2.8) , limiting water solubility.

Structural Influence on Applications :

- Methoxy and methyl groups are common in flavor compounds (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine is FDA-approved for artificial flavoring ).

- Hydroxyl and carboxyl groups (e.g., 3-Hydroxy-5-methylpyrazine-2-carboxylic acid) enhance suitability for drug synthesis due to hydrogen-bonding capacity .

Stability and Reactivity

- Hydroxyl Group Reactivity : The -OH group in this compound may render it susceptible to oxidation or esterification, unlike methoxy-substituted analogs.

Q & A

Basic: What are the optimal synthetic routes for 5-Methoxy-3,6-dimethylpyrazin-2-ol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis of pyrazin-2-ol derivatives often employs Ugi-Smiles multicomponent reactions, as demonstrated in analogous systems. For instance, toluene at 100°C for 12 hours has been used for coupling reactions with pyrazin-2-ol derivatives, though yields may vary depending on substituents . Key factors include solvent choice (polar aprotic solvents like DMSO may improve solubility for poorly reactive substrates) and temperature control to minimize side reactions like enamine isomerization. Refluxing in ethanol or acetonitrile is common for heterocycle formation, with phosphorus oxychloride as a coupling agent in some cases .

Advanced: How can researchers mitigate challenges like enamine isomerization during the synthesis of this compound derivatives?

Methodological Answer:

Enamine isomerization, which reduces yield in pyrazin-2-ol syntheses, can be addressed by optimizing reaction conditions. For example, substituting toluene with DMSO as a solvent at 100°C may stabilize intermediates and reduce isomerization rates. Additionally, shorter reaction times and catalytic additives (e.g., Lewis acids) could suppress undesired pathways. Monitoring reaction progress via HPLC or TLC ensures timely termination before degradation .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for elucidating proton and carbon environments, particularly for distinguishing methoxy and methyl groups. Infrared (IR) spectroscopy identifies functional groups like hydroxyls, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Elemental analysis validates purity and empirical formula . For crystalline derivatives, X-ray crystallography provides definitive geometric confirmation .

Advanced: How does X-ray crystallography contribute to the structural elucidation of pyrazin-2-ol derivatives?

Methodological Answer:

X-ray crystallography resolves bond lengths, angles, and intermolecular interactions, which are vital for understanding reactivity and stability. For example, crystallographic data for a related compound, 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol, revealed hydrogen-bonding networks influencing solubility and bioactivity. This technique also aids in validating computational models for molecular docking .

Basic: What in vitro assays are recommended to assess the antimicrobial potential of this compound?

Methodological Answer:

Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal testing against Candida albicans and Saccharomyces cerevisiae. Zone-of-inhibition assays on agar plates provide preliminary activity data, while time-kill studies assess bactericidal kinetics .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyrazin-2-ol derivatives?

Methodological Answer:

SAR studies should systematically vary substituents (e.g., methoxy, methyl groups) and evaluate bioactivity changes. For example, replacing the 3,6-dimethyl groups with bulkier substituents could enhance membrane penetration. Computational tools like molecular docking predict binding affinities to targets (e.g., bacterial enzymes), guiding synthetic priorities. Parallel synthesis and high-throughput screening accelerate SAR validation .

Advanced: What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

Molecular dynamics simulations and density functional theory (DFT) calculations model electronic properties and binding modes. Docking software (e.g., AutoDock Vina) simulates interactions with bacterial enzymes like dihydrofolate reductase. Pharmacophore mapping identifies critical functional groups for activity, aiding in lead optimization .

Basic: How should researchers address discrepancies in spectral data during the characterization of synthetic intermediates?

Methodological Answer:

Cross-validate results using complementary techniques: compare NMR chemical shifts with literature values, confirm IR peak assignments, and ensure MS fragments align with expected cleavage patterns. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. Repurification via column chromatography or recrystallization may eliminate impurities skewing data .

Advanced: What strategies resolve conflicting bioactivity data across different studies on pyrazin-2-ol derivatives?

Methodological Answer:

Standardize assay protocols (e.g., consistent inoculum size, growth media) to minimize variability. Replicate studies under controlled conditions, and validate results with orthogonal methods (e.g., both MIC and time-kill assays). Meta-analyses of published data can identify trends obscured by methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.